molecular formula C24H19F3N2O3S B2829456 (3E)-1-[(4-methylphenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 893310-80-0

(3E)-1-[(4-methylphenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Katalognummer: B2829456
CAS-Nummer: 893310-80-0
Molekulargewicht: 472.48
InChI-Schlüssel: XLPZUGPJENCVLM-HYARGMPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 1,2-benzothiazine family, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure features a 3,4-dihydro-1H-2λ⁶,1-benzothiazine scaffold substituted with a (4-methylphenyl)methyl group at position 1 and a trifluoromethylphenylaminomethylene moiety at position 2.

Eigenschaften

IUPAC Name

(3E)-1-[(4-methylphenyl)methyl]-2,2-dioxo-3-[[3-(trifluoromethyl)anilino]methylidene]-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O3S/c1-16-9-11-17(12-10-16)15-29-21-8-3-2-7-20(21)23(30)22(33(29,31)32)14-28-19-6-4-5-18(13-19)24(25,26)27/h2-14,28H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPZUGPJENCVLM-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC(=C4)C(F)(F)F)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC(=C4)C(F)(F)F)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-[(4-methylphenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multiple steps. One common method includes the condensation of 4-methylbenzylamine with 3-(trifluoromethyl)benzaldehyde to form the corresponding Schiff base. This intermediate is then cyclized with 2-aminobenzenesulfonamide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-1-[(4-methylphenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3E)-1-[(4-methylphenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its unique structure and reactivity may lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Wirkmechanismus

The mechanism of action of (3E)-1-[(4-methylphenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The compound’s key structural differentiators include:

  • Trifluoromethylphenylaminomethylene group: Enhances metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., compounds in lacking CF₃ groups) .
  • (4-Methylphenyl)methyl substituent : Increases lipophilicity relative to polar groups (e.g., sulfonyl in ), which may improve membrane permeability but reduce aqueous solubility .

Electronic Properties: Frontier molecular orbital (FMO) analysis of dimeric benzothiazines () reveals that electron-withdrawing substituents (e.g., CF₃) stabilize LUMO orbitals, enhancing electrophilicity and reactivity.

Key Observations :

  • The target compound’s trifluoromethyl group aligns with antihypertensive analogs (), but its lack of chlorination (cf. BS130 in ) may reduce cytotoxicity.
  • Unlike coumarin hybrids (), the absence of a coumarin nucleus in the target compound may limit antinociceptive efficacy but reduce phototoxicity risks.

Biologische Aktivität

The compound (3E)-1-[(4-methylphenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione belongs to the class of benzothiazine derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C20H19F3N2O2S
  • Molecular Weight : 396.44 g/mol
  • Key Functional Groups : Benzothiazine core, trifluoromethyl group, and a methylphenyl substituent.

1. Antimicrobial Activity

Research has shown that benzothiazine derivatives exhibit potent antimicrobial properties. In a study evaluating various 1,2-benzothiazine derivatives, it was found that compounds with trifluoromethyl substitutions demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli.

CompoundMIC (mg/mL)Target Organism
6d0.1S. aureus
7i3.125E. coli
7l3.125Klebsiella pneumoniae

The presence of halogen atoms in the structure significantly enhances antibacterial activity, as observed with compounds having fluorine or bromine substituents in their benzoyl moiety .

2. Anticancer Activity

Benzothiazine derivatives have also been investigated for their anticancer potential. A recent study indicated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)5.0
A549 (Lung Cancer)8.5

3. Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazine derivatives have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Compounds with a trifluoromethyl group have shown promising results in reducing inflammation in vitro and in vivo models.

Case Study 1: Evaluation of Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of bacterial strains to determine its antimicrobial efficacy. The results demonstrated that it effectively inhibited the growth of multiple pathogens at low concentrations, supporting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed using human cancer cell lines to evaluate the compound's potential as an anticancer drug. The findings revealed that it significantly reduced cell viability in a dose-dependent manner, highlighting its potential for further development in cancer therapy .

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step reactions, including:

  • Knoevenagel condensation to form the α,β-unsaturated ketone intermediate.
  • Mannich-type reactions to introduce the trifluoromethylphenylamino group.
  • Cyclization to construct the benzothiazine core.

Critical Parameters:

  • Temperature: Maintain 60–80°C during condensation to avoid side reactions (e.g., retro-aldol) .
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Catalysts: Use Lewis acids (e.g., ZnCl₂) for cyclization steps to accelerate ring closure .
  • Purification: Silica gel chromatography (hexane/EtOAc gradients) resolves stereoisomers .

Basic: What characterization techniques are essential to confirm the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethylphenyl group at C3) and confirms E/Z isomerism via coupling constants .
    • ¹⁹F NMR verifies trifluoromethyl group integrity (δ ≈ -60 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated for C₂₄H₂₀F₃N₂O₂S: 475.1194) .
  • X-ray Crystallography: Resolves spatial arrangement of the benzothiazine core and substituents .

Advanced: How do electronic and steric effects of substituents influence the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

  • Electron-Withdrawing Trifluoromethyl Group:
    • Increases electrophilicity at the α-carbon of the enamine moiety, facilitating nucleophilic attacks (e.g., Michael additions) .
    • Stabilizes transition states in SNAr reactions via resonance effects .
  • Steric Effects of 4-Methylphenyl Group:
    • Hinders axial approach of bulky reagents, favoring equatorial attack in cycloadditions .
  • Experimental Validation:
    • Kinetic studies (e.g., UV-Vis monitoring of reaction rates under varying substituents) .
    • DFT calculations to map electron density distributions .

Advanced: How can researchers resolve contradictions in reported biological activity data for structural analogs?

Methodological Answer:

  • Comparative Assays:
    • Use standardized cell lines (e.g., HEK293 for cytotoxicity) to minimize variability .
    • Test analogs with incremental structural changes (e.g., replacing trifluoromethyl with methyl groups) to isolate activity drivers .
  • Structure-Activity Relationship (SAR) Analysis:
    • Correlate substituent electronegativity (e.g., fluorine vs. methyl) with target binding affinity .
    • Example: Trifluoromethyl analogs show 10× higher inhibition of COX-2 vs. methyl-substituted derivatives due to enhanced hydrophobic interactions .
  • Computational Docking:
    • Use AutoDock Vina to model interactions with biological targets (e.g., kinase active sites) .

Advanced: What computational strategies are recommended for predicting metabolic stability and off-target effects?

Methodological Answer:

  • Metabolism Prediction:
    • CYP450 Isozyme Modeling: SwissADME predicts susceptibility to oxidation by CYP3A4/2D6, guided by electron-rich regions (e.g., benzothiazine core) .
    • Glucuronidation Sites: Identify hydroxyl or amine groups using MetaPrint2D .
  • Off-Target Profiling:
    • PharmaDB Screening: Cross-reference with databases to assess kinase or GPCR binding risks .
    • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over 100 ns to assess stability (e.g., RMSD < 2 Å indicates low off-target risk) .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Methodological Answer:

  • Single-Crystal X-ray Diffraction:
    • Resolves E/Z isomerism in the enamine moiety (e.g., dihedral angles > 30° indicate E-configuration) .
    • Confirms axial/equatorial orientation of substituents in the benzothiazine ring .
  • Powder X-ray Diffraction (PXRD):
    • Validates batch-to-batch consistency in polymorphic forms (e.g., Form I vs. Form II) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.